molecular formula C6H3ClF3NO B2620938 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate CAS No. 164464-58-8

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate

Cat. No.: B2620938
CAS No.: 164464-58-8
M. Wt: 197.54
InChI Key: PPXDPRCUEAXEIF-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate (CAS Number: 164464-58-8 ) is a pyridine N-oxide derivative with a molecular formula of C 6 H 3 ClF 3 NO and a molecular weight of 197.54 g/mol . This compound is of significant interest in advanced organic synthesis and pharmaceutical research, primarily due to the unique reactivity imparted by the N-oxide functional group. The presence of the N-oxide moiety significantly alters the electronic properties of the pyridine ring, making it a versatile building block for synthesizing more complex molecules . This enhanced reactivity is particularly valuable for developing novel trifluoromethylated heterocycles , a class of compounds frequently explored in medicinal chemistry and agrochemical research . The trifluoromethyl (CF 3 ) group is a key motif in modern drug design, as its incorporation can improve a molecule's metabolic stability, lipophilicity, and binding affinity . The chlorine atom at the 2-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing researchers to create diverse chemical libraries for biological screening. This product is intended for research applications as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers value this compound for exploring new synthetic pathways and developing compounds with potential biological activity. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-oxido-4-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3-4(6(8,9)10)1-2-11(5)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXDPRCUEAXEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1C(F)(F)F)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate serves as an important intermediate in the production of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Rearrangement Reactions : The compound can undergo rearrangements that facilitate the synthesis of novel derivatives.

Biology

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological targets. Notable applications include:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, suggesting its potential as a therapeutic agent targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The structural features of this compound enhance its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. Studies have shown that compounds with similar trifluoromethyl groups display improved antibacterial activity compared to their non-fluorinated counterparts .

Medicine

In medicinal chemistry, the compound is explored for its pharmacological properties, particularly as a potential drug candidate. Its unique functional groups facilitate interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antitumor Efficacy Study

A notable study involved testing a derivative of this compound in mouse models with mutations in the c-KIT gene, which is associated with certain cancers. The results indicated significant tumor reduction and improved survival rates compared to control groups, highlighting the compound's potential as a targeted therapy for resistant cancer types .

Investigation into Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related sulfonates against common bacterial strains. The findings revealed that compounds containing the trifluoromethyl group exhibited enhanced antibacterial activity, supporting the hypothesis that fluorination can improve biological efficacy .

Data Summary

PropertyValue/Observation
IC50 (Antitumor)~92.4 µM against multiple cancer lines
MechanismPotential kinase inhibition
Antimicrobial ActivityEnhanced by trifluoromethyl group
Case Study: Tumor ReductionSignificant in c-KIT mutant models

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group similarities with several herbicides listed in the Pesticide Chemicals Glossary (). Key comparisons include:

Structural Analogues in Agrochemicals
  • Lactofen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate): A benzoate ester herbicide with a phenoxy backbone substituted with chloro and trifluoromethyl groups. Unlike the pyridinium olate structure of the target compound, lactofen’s aromatic ring is a benzene derivative, and it includes a nitro group, which enhances its herbicidal activity via radical generation .
  • Fluoroglycofen ethyl ester (2-ethoxy-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate): Another benzoate ester with nearly identical phenoxy substituents to lactofen but modified with an ethoxy-oxoethyl ester group. This esterification improves lipophilicity, aiding cellular membrane penetration .
Key Structural and Functional Differences
Compound Core Structure Substituents Use/Potential Application
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate Pyridinium olate 2-Cl, 4-CF3 Unknown (likely intermediate)
Lactofen Benzoate ester 5-(2-Cl-4-CF3-phenoxy), 2-NO2 Herbicide (induces oxidative stress)
Fluoroglycofen ethyl ester Benzoate ester 5-(2-Cl-4-CF3-phenoxy), 2-NO2, ethoxy-oxoethyl Herbicide (enhanced bioavailability)

Critical Analysis :

  • Substituent Positioning: While all compounds feature 2-chloro-4-trifluoromethyl motifs, their placement on a pyridine ring (target compound) versus a phenoxy-benzoate system (lactofen, fluoroglycofen) alters electronic distribution. The pyridine’s nitrogen introduces electron-deficient characteristics, which may influence binding to biological targets (e.g., enzymes vs. plant cell membranes).
  • Functional Groups: Lactofen and fluoroglycofen include nitro groups, which are absent in the target compound. Nitro groups are known to generate reactive oxygen species in plants, a mechanism critical to their herbicidal action .

Implications of Structural Variations

The absence of nitro or ester groups in this compound suggests divergent applications. Its zwitterionic structure may favor use as:

  • A synthetic intermediate for pharmaceuticals requiring polar, electron-deficient heterocycles.
  • A ligand or catalyst in organometallic reactions, leveraging the electron-withdrawing substituents to modulate reactivity.

In contrast, lactofen and fluoroglycofen’s ester linkages and nitro groups optimize them for lipid membrane interaction and pro-herbicidal activation, respectively .

Biological Activity

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H3ClF3NO
  • CAS Number : 164464-58-8

The compound features a chlorine atom at the second position and a trifluoromethyl group at the fourth position, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown low nanomolar IC50 values against DNA gyrase from E. coli and other pathogenic bacteria, indicating strong antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It is believed that the trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and facilitating apoptosis in cancer cells. Several derivatives of this compound have demonstrated cytotoxic effects in various cancer cell lines, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

Case Studies

  • Antibacterial Activity : A study focused on a series of compounds related to this compound reported IC50 values <32 nM against E. coli DNA gyrase, highlighting its potential as a broad-spectrum antibacterial agent .
  • Anticancer Effects : Another investigation revealed that certain derivatives induced apoptosis in cancer cells by disrupting mitochondrial functions, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Comparative Analysis

CompoundAntibacterial IC50 (nM)Anticancer ActivityMechanism
This compound<32Induces apoptosisTopoisomerase inhibition
Related Compound A>100ModerateUnknown
Related Compound B<50HighROS production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate, and how can purity be optimized?

  • Methodology : Utilize nucleophilic substitution or cyclization reactions. For example, halogenation of pyridine derivatives followed by trifluoromethylation under controlled conditions. Purity optimization involves recrystallization in polar aprotic solvents (e.g., acetonitrile) and monitoring via HPLC with UV detection (λ = 254 nm).
  • Key Considerations : Trace impurities (e.g., unreacted trifluoromethyl precursors) can be minimized using column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • X-ray crystallography (monoclinic system, space group P21/c) for structural confirmation, with refinement using SHELX software .
  • NMR : ¹H/¹³C NMR in DMSO-d6 to identify aromatic protons (δ 7.8–8.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR).
  • IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
    • Validation : Cross-reference with computational simulations (e.g., DFT) to validate electronic environments .

Q. What are its primary applications in agrochemical research?

  • Role : Acts as an intermediate in herbicides like lactofen and acifluorfen sodium. Its electron-deficient pyridine core enhances binding to plant acetolactate synthase (ALS) enzymes .
  • Experimental Design : Bioactivity assays involve in vitro enzyme inhibition studies (IC₅₀ determination) and greenhouse trials on model weeds (e.g., Arabidopsis).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during refinement?

  • Approach : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Address outliers via:

  • Twinned Data Analysis : Apply Hooft/Y absorption corrections.
  • Validation Tools : Check R1/wR2 convergence (<5% difference) and validate using the IUCr's checkCIF .
    • Example : In monoclinic structures, ensure β angles (~102.38°) align with P21/c symmetry .

Q. What computational strategies are effective for modeling its electronic properties and reaction pathways?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict Fukui indices for electrophilic substitution sites.
  • MD Simulations : Study solvation effects in polar solvents (e.g., water, DMF) using AMBER force fields.
    • Validation : Compare simulated IR spectra with experimental data to confirm accuracy .

Q. How to design experiments to address conflicting bioactivity data in different plant models?

  • Protocol :

Dose-Response Curves : Test concentrations from 0.1–100 µM in in vitro ALS assays.

Metabolite Profiling : Use LC-MS to identify degradation products affecting activity.

Species-Specific Trials : Compare efficacy in monocots (e.g., rice) vs. dicots (e.g., soybean) under controlled environmental conditions .

  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to resolve variability.

Data Contradiction Analysis

Q. How to reconcile discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism)?

  • Investigation Steps :

Variable-Temperature NMR : Monitor dynamic processes (e.g., keto-enol tautomerism) between 25–100°C.

High-Resolution XRD : Resolve hydrogen bonding networks (e.g., O–H···N interactions) to confirm dominant tautomers.

Theoretical Models : Compare DFT-calculated tautomer energies with experimental observations .

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